3-(Tert-butoxy)pyridine
Overview
Description
3-(Tert-butoxy)pyridine is an organic compound with the molecular formula C9H13NO. It is a derivative of pyridine, where a tert-butoxy group is attached to the third position of the pyridine ring. This compound is known for its utility in various chemical reactions and its role as an intermediate in organic synthesis.
Mechanism of Action
Target of Action
3-(Tert-butoxy)pyridine is a compound that is often used in organic synthesis . Its primary targets are typically other organic compounds, where it acts as a reagent in various chemical reactions .
Mode of Action
The mode of action of this compound involves its interaction with its targets through chemical reactions. For example, it can participate in Suzuki–Miyaura (SM) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . In this reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .
Biochemical Pathways
The biochemical pathways affected by this compound are largely dependent on the specific reactions it is involved in. For instance, in the Suzuki–Miyaura coupling, it can affect the pathway of carbon–carbon bond formation . More research is needed to fully understand the range of biochemical pathways that this compound can influence.
Result of Action
The result of this compound’s action is the formation of new organic compounds through chemical reactions. For example, in the Suzuki–Miyaura coupling, it contributes to the formation of new carbon–carbon bonds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(tert-butoxy)pyridine typically involves the reaction of pyridine with tert-butyl alcohol in the presence of an acid catalyst. One common method is the etherification of pyridine with tert-butyl alcohol using sulfuric acid as a catalyst. The reaction is carried out under reflux conditions to facilitate the formation of the tert-butoxy group on the pyridine ring.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. The product is then purified using standard techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions: 3-(Tert-butoxy)pyridine undergoes various chemical reactions, including:
Oxidation: The tert-butoxy group can be oxidized to form corresponding carbonyl compounds.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The tert-butoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a base like sodium hydride.
Major Products:
Oxidation: Formation of tert-butyl pyridine carboxylate.
Reduction: Formation of 3-(tert-butoxy)piperidine.
Substitution: Formation of 3-substituted pyridine derivatives.
Scientific Research Applications
3-(Tert-butoxy)pyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: It is explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Comparison with Similar Compounds
3-(Tert-butyl)pyridine: Similar structure but lacks the oxygen atom in the tert-butoxy group.
3-(Methoxy)pyridine: Contains a methoxy group instead of a tert-butoxy group.
3-(Ethoxy)pyridine: Contains an ethoxy group instead of a tert-butoxy group.
Uniqueness: 3-(Tert-butoxy)pyridine is unique due to the presence of the bulky tert-butoxy group, which imparts distinct steric and electronic properties. This makes it a valuable intermediate in organic synthesis, allowing for selective reactions that may not be feasible with smaller alkoxy groups.
Properties
IUPAC Name |
3-[(2-methylpropan-2-yl)oxy]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-9(2,3)11-8-5-4-6-10-7-8/h4-7H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGXRKEDPDCTEFG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=CN=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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